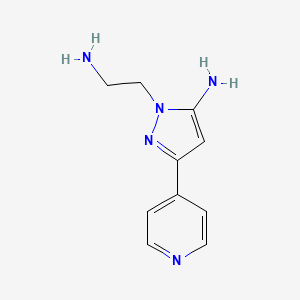

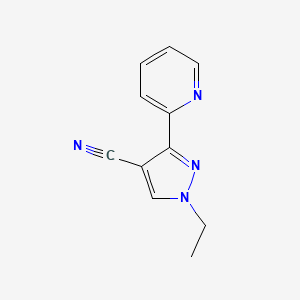

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

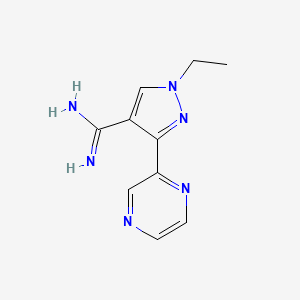

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-Methoxy-3-hydroxy-pyrrolidin-1-yl-but-2-enoic acid (MHPB), is a naturally occurring organic compound that has been studied for its potential applications in both scientific research and medicinal applications. MHPB is a cyclic carboxylic acid, and is found in the leaves of several species of plants, including the common garden sage (Salvia officinalis). It has been studied for its antioxidant and anti-inflammatory properties, as well as its ability to modulate the activity of certain enzymes.

Applications De Recherche Scientifique

Spectroscopic Investigation and Cytotoxicity

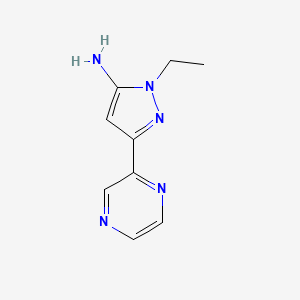

A study by Zayed, El-desawy, & Eladly (2019) investigated novel N-maleanilinic acid derivatives, which are structurally related to (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. These derivatives were synthesized and analyzed using various techniques, including X-ray diffraction and DFT/B3LYP methods. The study found that these compounds exhibited significant cytotoxicity against carcinoma cells, including hepatocellular and breast carcinoma cells.

Molecular Structure Analysis

In another study, Lo & Ng (2009) analyzed the molecular structure of N-Phenylmaleamic acid, which shares a similar molecular backbone with the compound of interest. This analysis revealed insights into the compound's planar structure and hydrogen bonding interactions.

Neuroprotective Agents

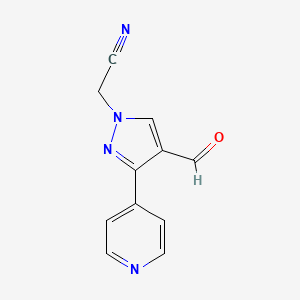

Drysdale et al. (2000) Drysdale, Hind, Jansen, & Reinhard (2000) synthesized a series of compounds related to (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid as potent inhibitors of kynurenine-3-hydroxylase. These compounds were identified as potential neuroprotective agents, demonstrating significant inhibitory effects on the enzyme and potential to prevent certain neurodegenerative processes.

Synthesis and Characterization of Metal Complexes

Liu, Duan, & Zeng (2009) Liu, Duan, & Zeng (2009) focused on the synthesis and characterization of metal complexes involving (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, a compound similar to the one . Their study revealed valuable information about the coordination chemistry and luminescence properties of these complexes, providing insights for applications in material science.

In Vitro and In Vivo Evaluation

A study by Hutchinson et al. (2003) evaluated a potent antagonist of the alpha(v)beta(3) receptor, structurally related to (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. This compound showed efficacy in in vivo models of bone turnover, indicating potential applications in the treatment of osteoporosis.

Mécanisme D'action

Target of Action

It is known that many plant specialized metabolites function in herbivore defense .

Mode of Action

The mode of action of (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid involves the inhibition of sphingolipid biosynthesis in herbivores through postingestive backbone hydroxylation products . This is achieved by regulating metabolic modifications .

Biochemical Pathways

The biochemical pathways affected by (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid involve the biosynthesis of diterpenes and sphingolipids . The compound inhibits sphingolipid biosynthesis in herbivores, which is a key component of their cellular membranes .

Pharmacokinetics

It is known that the compound’s defensive function is achieved through postingestive backbone hydroxylation products .

Result of Action

The result of the action of (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is the inhibition of sphingolipid biosynthesis in herbivores, leading to their deterrence . This allows plants to avoid autotoxicity and gain herbivore defense .

Action Environment

It is known that the compound’s defensive function is achieved through postingestive backbone hydroxylation products, suggesting that the compound’s action, efficacy, and stability may be influenced by the digestive environment of the herbivores .

Propriétés

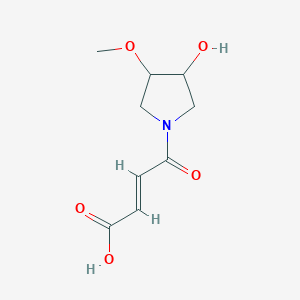

IUPAC Name |

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-15-7-5-10(4-6(7)11)8(12)2-3-9(13)14/h2-3,6-7,11H,4-5H2,1H3,(H,13,14)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJPIBYPWMOSSL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CN(CC1O)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

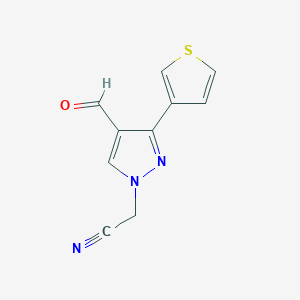

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

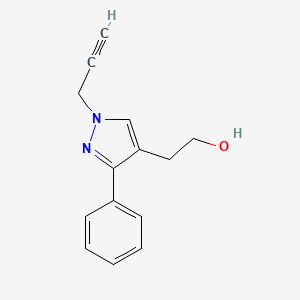

![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)